molecular formula C10H9ClO2 B1356189 Chroman-8-carbonyl chloride CAS No. 1034566-09-0

Chroman-8-carbonyl chloride

Cat. No.: B1356189
CAS No.: 1034566-09-0
M. Wt: 196.63 g/mol
InChI Key: TTYLUAYKWAEQDM-UHFFFAOYSA-N
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Description

Chroman-8-carbonyl chloride is an organic compound belonging to the class of chroman derivatives. Chroman, also known as 3,4-dihydro-2H-1-benzopyran, is a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The carbonyl chloride group at the 8th position of the chroman ring makes this compound particularly reactive and useful in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chroman-8-carbonyl chloride can be synthesized through several methods. One common approach involves the chlorination of chroman-8-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) under reflux conditions. The reaction typically proceeds as follows: [ \text{Chroman-8-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of reagents. The use of automated systems can help control reaction parameters such as temperature, pressure, and reagent flow rates, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Chroman-8-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Reduction: The compound can be reduced to chroman-8-aldehyde or chroman-8-alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidation of this compound can yield chroman-8-carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild conditions, often in the presence of a base like pyridine or triethylamine.

    Reduction: LiAlH₄ or sodium borohydride (NaBH₄) are commonly used reducing agents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

Major Products:

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    Alcohols and Aldehydes: Formed by reduction.

    Carboxylic Acids: Formed by oxidation.

Scientific Research Applications

Chroman-8-carbonyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various chroman derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Chroman derivatives exhibit significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Some chroman derivatives are investigated for their potential use in treating diseases such as cancer, Alzheimer’s, and cardiovascular disorders.

    Industry: Employed in the synthesis of dyes, fragrances, and polymers due to its reactive carbonyl chloride group.

Comparison with Similar Compounds

    Chroman-4-one: Another chroman derivative with a carbonyl group at the 4th position, exhibiting different reactivity and biological activities.

    Coumarin: A benzopyrone derivative with a similar structure but different functional groups, widely used in pharmaceuticals and as a fragrance.

    Flavanone: A flavonoid with a similar bicyclic structure but different substitution patterns, known for its antioxidant properties.

Uniqueness: Chroman-8-carbonyl chloride is unique due to the presence of the carbonyl chloride group at the 8th position, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research.

Properties

IUPAC Name

3,4-dihydro-2H-chromene-8-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYLUAYKWAEQDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)C(=O)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573162
Record name 3,4-Dihydro-2H-1-benzopyran-8-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034566-09-0
Record name 3,4-Dihydro-2H-1-benzopyran-8-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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